molecular formula C30H25NO11 B11057176 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11057176
M. Wt: 575.5 g/mol
InChI Key: MEXUMJRRPAGNLT-WJTDDFOZSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by multiple benzodioxole and benzodioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moieties: Starting with catechol derivatives, benzodioxole rings can be formed through cyclization reactions.

    Pyrrolidinone Core Construction: The pyrrolidinone core can be synthesized via condensation reactions involving appropriate amines and carbonyl compounds.

    Final Assembly: The final compound is assembled through coupling reactions, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions (e.g., inert atmosphere, specific temperatures).

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This might include:

    Batch Processing: For precise control over reaction conditions.

    Continuous Flow Chemistry: To enhance efficiency and yield.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like KMnO₄ or H₂O₂.

    Reduction: Employing reducing agents such as NaBH₄ or LiAlH₄.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenating agents (e.g., NBS for bromination), nucleophiles (e.g., amines, thiols).

Major Products

The major products depend on the specific reactions and conditions. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular pathways and its potential as a bioactive molecule.

    Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it may involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple bioactive moieties, potentially leading to unique biological activities and applications.

This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C30H25NO11

Molecular Weight

575.5 g/mol

IUPAC Name

(4E)-1-(1,3-benzodioxol-5-ylmethyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H25NO11/c1-35-22-11-17(27(36-2)29-28(22)41-14-42-29)24-23(25(32)16-4-6-18-21(10-16)38-8-7-37-18)26(33)30(34)31(24)12-15-3-5-19-20(9-15)40-13-39-19/h3-6,9-11,24,32H,7-8,12-14H2,1-2H3/b25-23+

InChI Key

MEXUMJRRPAGNLT-WJTDDFOZSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)C3/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CC6=CC7=C(C=C6)OCO7)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C3C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CC6=CC7=C(C=C6)OCO7)OC)OCO2

Origin of Product

United States

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